5-Morpholinopyridin-3-amine trihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

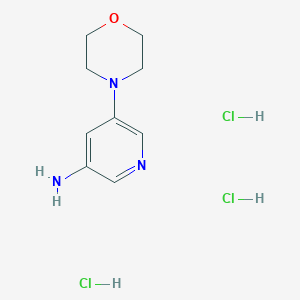

5-Morpholinopyridin-3-amine trihydrochloride is a chemical compound with the molecular formula C9H16Cl3N3O and a molecular weight of 288.60 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further functionalized with an amine group and three hydrochloride ions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopyridin-3-amine trihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

Functionalization with Amine Group: The amine group is added through amination reactions.

Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

5-Morpholinopyridin-3-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced amine forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

It appears that 5-Morpholinopyridin-3-amine trihydrochloride is a chemical compound with potential applications in scientific research, particularly in the context of medicinal chemistry and drug discovery.

Chemical Properties and Safety

this compound has a molecular weight of 288.60 and the molecular formula C9H16Cl3N3O . For safety, the signal word is "Warning," and precautionary statements include measures for handling, such as avoiding breathing dust/fume/gas/mist/vapors/spray, and proper disposal . Hazard statements indicate that it may be harmful if swallowed and may cause skin and serious eye irritation .

Potential Applications

While the provided search results do not offer extensive details on specific applications of "this compound," they do suggest areas where similar compounds or structural motifs are relevant:

- Treatment of Demyelinating Diseases : Triazole compounds are useful as modulators of demyelinating diseases and can promote remyelination of demyelinated axons, or differentiating endogenous oligodendrocyte precursor cells . These compounds may be used to treat multiple sclerosis or other neurological diseases .

- Adenosine Kinase Inhibition : A related compound, ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), acts as an adenosine kinase inhibitor with analgesic properties .

- Immune-Modulatory Applications : Antibody conjugates of immune-modulatory compounds are used in the treatment of diseases, such as fibrotic diseases .

- Sirtuin Modulation : Sirtuin-modulating compounds can be used for treating diseases or disorders that benefit from increased mitochondrial activity, enhanced muscle performance, or prevention of muscle tissue damage related to hypoxia or ischemia . They may also be used to increase cellular sensitivity to stress or in cancer treatment .

Related Compounds

- 4-(Pyridin-4-yl)morpholine: This compound shares a similar structural motif and has various properties, including high GI absorption and no indication of being a P-gp substrate or CYP inhibitor .

Arsenic Exposure Research

- The U.S. Environmental Protection Agency (EPA) has sponsored workshops on managing arsenic risks to the environment . Long-term exposure to arsenic can lead to various health effects, including cancer and early mortality . Systems biology approaches are used to understand the mechanisms of arsenic-induced carcinogenicity .

作用机制

The mechanism of action of 5-Morpholinopyridin-3-amine trihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Similar Compounds

4-Morpholinopyridin-3-amine: Similar structure but with different functional groups.

5-Morpholinopyridin-2-amine: Differing position of the amine group on the pyridine ring.

6-Morpholinopyridin-3-amine: Variation in the position of the morpholine ring.

Uniqueness

5-Morpholinopyridin-3-amine trihydrochloride is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it particularly useful in various research applications .

生物活性

Overview

5-Morpholinopyridin-3-amine trihydrochloride (CAS Number: 1707367-85-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring and a pyridine moiety, which contribute to its pharmacological properties. Research has indicated that derivatives of morpholine exhibit various biological effects, including anticancer, analgesic, and antioxidant activities.

This compound primarily interacts with specific biological targets, particularly fibroblast growth factor receptors (FGFRs). The inhibition of FGFRs affects several critical signaling pathways, including:

- RAS–MEK–ERK Pathway : Involved in cell proliferation and survival.

- PI3K–Akt Pathway : Plays a role in metabolism, growth, and cell survival.

- PLCγ Pathway : Associated with various cellular processes including proliferation and differentiation.

The compound's inhibition of FGFRs leads to reduced cell proliferation and the induction of apoptosis in various cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects. In vitro studies have shown its ability to inhibit the growth of cancer cells, particularly in breast cancer models. The compound's mechanism involves disrupting FGFR signaling, which is crucial for tumor growth and metastasis.

Other Biological Effects

In addition to its anticancer properties, the compound has been studied for:

- Antioxidant Activity : Protects cells from oxidative stress.

- Analgesic Effects : Potentially useful in pain management.

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through FGFR inhibition.

- Neurological Disorders : Preliminary findings suggest that the compound may have neuroprotective properties, although further research is needed to elucidate its mechanisms in neurological contexts.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight. Studies suggest that modifications to the morpholine and pyridine structures can enhance bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | 2767-91-1 | 0.88 |

| This compound | 1707367-85-8 | 0.84 |

| 2-(Ethyl(pyridin-4-yl)amino)ethanol | 603151-17-3 | 0.88 |

| 2-(Methyl(pyridin-4-yl)amino)ethanol | 109736-44-9 | 0.86 |

This table illustrates the structural similarities between various compounds, indicating that while they share common features, the specific substitution patterns in this compound may confer unique biological activities compared to its analogs.

属性

IUPAC Name |

5-morpholin-4-ylpyridin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.3ClH/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12;;;/h5-7H,1-4,10H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHBNMHVYFILRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC(=C2)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。